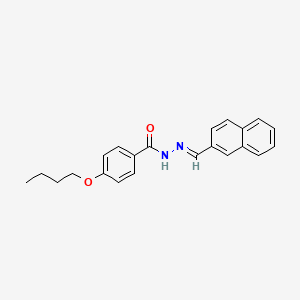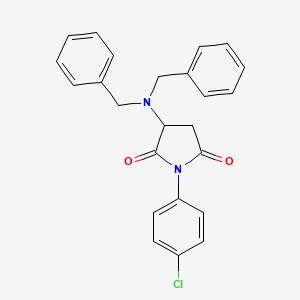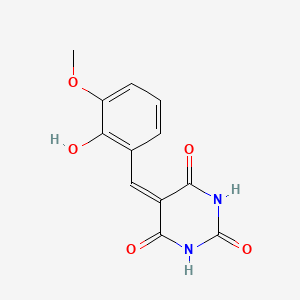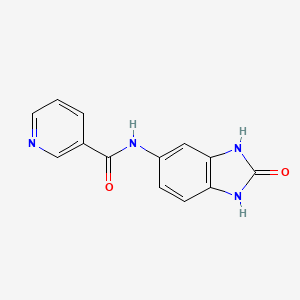![molecular formula C19H21N3O2 B3868092 5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine](/img/structure/B3868092.png)
5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine
説明
5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine, also known as DMPEQ, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential use as a therapeutic agent in various diseases.
作用機序
The mechanism of action of 5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase II and protein kinase C. In Alzheimer's disease, 5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has been found to inhibit the formation of amyloid-beta plaques and reduce oxidative stress. In Parkinson's disease, 5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has been shown to protect against oxidative damage and reduce inflammation.
Biochemical and Physiological Effects:
5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and reduce tumor growth. In Alzheimer's disease, 5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has been found to improve cognitive function and reduce neuroinflammation. In Parkinson's disease, 5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has been shown to protect against dopaminergic neuron loss and reduce motor deficits.
実験室実験の利点と制限
5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has some limitations, such as its low solubility in water and limited availability.
将来の方向性
There are several future directions for the study of 5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine. One potential direction is to investigate its use in combination with other therapeutic agents for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential use in other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine and its potential side effects.
Conclusion:
In conclusion, 5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine is a synthetic compound that has shown potential as a therapeutic agent in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine as a therapeutic agent.
科学的研究の応用
5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has been studied for its potential use as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. In Alzheimer's disease, 5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has been found to reduce cognitive impairment and protect against neurotoxicity. In Parkinson's disease, 5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has been shown to reduce the loss of dopaminergic neurons.
特性
IUPAC Name |
5,8-dimethoxy-4-methyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-12-17(21-11-9-14-6-4-5-10-20-14)22-19-16(24-3)8-7-15(23-2)18(13)19/h4-8,10,12H,9,11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDPXPUAPFNXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-dimethoxy-4-methyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 1-naphthoate](/img/structure/B3868009.png)
![2-(dimethylamino)ethyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate hydrochloride](/img/structure/B3868012.png)


![3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B3868029.png)

![N'-(3-hydroxy-4-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3868062.png)
![8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B3868067.png)
![6-[2-(2-hydroxy-5-nitrophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3868072.png)

![2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol](/img/structure/B3868090.png)
![N'-(3-chloro-4-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3868098.png)
![2-chloro-N'-[1-(5-chloro-2-thienyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B3868103.png)
